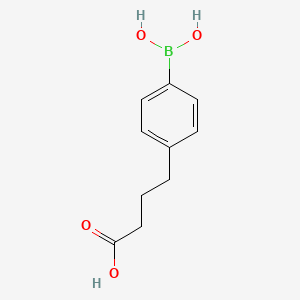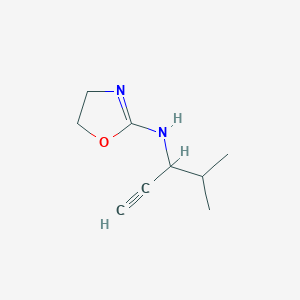
4-(4-Boronophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Boronophenyl)butanoic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further connected to a butyric acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boronophenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenylbutyric acid), organoboron compound (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Boronophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-(4-Boronophenyl)butanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Boronophenyl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Boron Neutron Capture Therapy (BNCT): In BNCT, the compound is taken up by tumor cells and, upon exposure to thermal neutrons, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Comparaison Avec Des Composés Similaires
4-(4-Boronophenyl)butanoic acid can be compared with other boronic acid derivatives:
4-Boronophenylalanine (BPA): Used in BNCT for cancer treatment, BPA is similar in its boron content but differs in its amino acid structure.
4-Formylphenylboronic acid: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, it has a formyl group instead of a butyric acid chain.
Biphenyl-4,4’-diboronic acid: Used in the preparation of cycloparaphenylenes and organic thin-film transistors, it contains two boronic acid groups attached to a biphenyl structure.
Each of these compounds has unique properties and applications, highlighting the versatility of boronic acid derivatives in various fields.
Propriétés
Formule moléculaire |
C10H13BO4 |
|---|---|
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
4-(4-boronophenyl)butanoic acid |
InChI |
InChI=1S/C10H13BO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,1-3H2,(H,12,13) |
Clé InChI |
GKUYDOVOSQZMKF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CCCC(=O)O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzofuranol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-dihydro-](/img/structure/B8365457.png)


![1,9-Diaza-3,7-dioxaspiro[4.4]nonane-2,8-dithione](/img/structure/B8365486.png)









